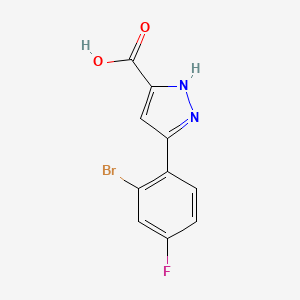

3-(2-Bromo-4-fluorophenyl)-1H-pyrazole-5-carboxylicacid

Description

3-(2-Bromo-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a halogenated pyrazole derivative characterized by a pyrazole ring substituted with a carboxylic acid group at position 5 and a 2-bromo-4-fluorophenyl moiety at position 2. The compound’s structure combines electron-withdrawing groups (bromine and fluorine) and a carboxylic acid, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Pyrazole derivatives are widely studied for their bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties .

The bromine and fluorine substituents enhance hydrophobic interactions and halogen bonding with biological targets, which could improve binding affinity in therapeutic agents .

Properties

Molecular Formula |

C10H6BrFN2O2 |

|---|---|

Molecular Weight |

285.07 g/mol |

IUPAC Name |

3-(2-bromo-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid |

InChI |

InChI=1S/C10H6BrFN2O2/c11-7-3-5(12)1-2-6(7)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) |

InChI Key |

SHLREUFHAZAGAW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)C2=NNC(=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of 2-bromo-4-fluorophenyl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to hydrolysis to yield the carboxylic acid derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.

Oxidation Reactions: The pyrazole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Substitution: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.

Oxidation: Potassium permanganate in water, hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Major Products

Substitution: Formation of iodinated or fluorinated derivatives.

Oxidation: Formation of pyrazole-5-carboxylic acid derivatives.

Reduction: Formation of pyrazole-5-methanol derivatives.

Scientific Research Applications

3-(2-Bromo-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and applications of 3-(2-Bromo-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid with its analogs:

Key Differences and Implications

Substituent Position and Electronic Effects: The 2-bromo-4-fluoro substituent in the target compound introduces steric hindrance and electronic effects distinct from the 4-bromophenyl analog (CAS 46413-66-5). Compounds with multiple halogens (e.g., 2,4-dichloro-5-fluorophenyl in CAS 618382-92-6) exhibit stronger electron-withdrawing effects, which may stabilize negative charges in intermediates or transition states during synthesis .

Biological Activity :

- Pyrazole derivatives with trifluoromethyl groups (e.g., 5-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole) show enhanced bioactivity due to the trifluoromethyl group’s metabolic stability and lipophilicity . The target compound’s fluorine may mimic these properties to a lesser extent.

- Sulphonyl-containing analogs (e.g., CAS 130874-34-9) are more acidic, making them suitable for salt formation in drug formulations, whereas the target compound’s carboxylic acid group offers direct hydrogen-bonding capabilities .

Synthetic Routes :

- The synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid () involves cyclocondensation and halogenation steps, suggesting that similar methods could apply to the target compound. However, introducing fluorine may require specialized reagents like Selectfluor® or Balz-Schiemann reactions .

Biological Activity

3-(2-Bromo-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. This compound features a pyrazole ring with specific halogen substitutions that influence its chemical reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 284.07 g/mol.

Chemical Structure and Properties

The structure of 3-(2-Bromo-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is characterized by:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Bromine and Fluorine Substituents : These halogens can enhance the compound's lipophilicity and biological activity.

- Carboxylic Acid Group : This functional group increases solubility in polar solvents, which is crucial for biological interactions.

Biological Activities

Research indicates that compounds containing pyrazole moieties often exhibit significant biological activities, including:

- Antitumor Activity : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways.

- Antimicrobial Properties : Pyrazoles have been investigated for their potential to combat various pathogens.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antitumor | Inhibits cancer cell growth in vitro and in vivo | |

| Anti-inflammatory | Modulates cytokine release | |

| Antimicrobial | Effective against specific bacterial strains |

The synthesis of 3-(2-Bromo-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid can be achieved through various methods, often involving the reaction of appropriate precursors under controlled conditions. Mechanistic studies are essential to elucidate how this compound interacts with specific biological targets, including enzyme inhibition and receptor binding.

Case Study: Antitumor Activity

A study conducted on the antitumor effects of pyrazole derivatives demonstrated that 3-(2-Bromo-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Comparative Analysis with Similar Compounds

Compounds structurally similar to 3-(2-Bromo-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid include:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-(4-Chlorophenyl)-1H-pyrazole-5-carboxylic acid | Chlorine substitution on phenyl ring | Exhibits different biological activity compared to brominated analogs |

| 3-(2-Methylphenyl)-1H-pyrazole-5-carboxylic acid | Methyl substitution on phenyl ring | Potentially increased lipophilicity affecting absorption |

| 4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid | Nitro group addition | Notable for its strong electron-withdrawing effects |

The unique combination of halogen substitutions and functional groups in 3-(2-Bromo-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid significantly influences its reactivity and biological properties compared to these similar compounds.

Q & A

Q. What are the key synthetic routes for 3-(2-Bromo-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, and what challenges arise during its preparation?

- Methodological Answer : The compound is typically synthesized via multi-step reactions starting with halogenated phenyl precursors. For example:

Cyclocondensation : Reacting a bromo-fluoro-substituted phenylhydrazine with a β-ketoester derivative to form the pyrazole ring.

Hydrolysis : Converting the ester group to a carboxylic acid under basic conditions (e.g., NaOH/EtOH).

Challenges include controlling regioselectivity during cyclization and avoiding dehalogenation under harsh reaction conditions. Similar protocols for halogenated pyrazole derivatives are detailed in studies on 1-(4-chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the pyrazole ring structure and substituent positions. Fluorine (F NMR) and bromine (split peaks in H NMR) provide diagnostic signals .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for CHBrFNO).

- HPLC-PDA : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological activities have been reported for structurally related pyrazole-carboxylic acids?

- Methodological Answer : Analogous compounds, such as 5-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid, exhibit antimicrobial and anti-inflammatory properties in vitro. Assays include:

- MIC (Minimum Inhibitory Concentration) : Against Gram-positive bacteria (e.g., S. aureus).

- COX-2 Inhibition : Evaluated via enzyme-linked immunosorbent assays (ELISA) .

Advanced Research Questions

Q. How can researchers optimize the crystallization of this compound for X-ray diffraction studies, given its solubility limitations?

- Methodological Answer :

- Co-solvent Systems : Use mixtures of DMSO and water to slowly evaporate the solvent, promoting crystal growth.

- Temperature Gradients : Gradual cooling from 60°C to 4°C enhances nucleation.

Structural analogs like 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid have been successfully crystallized using similar approaches .

Q. What strategies resolve contradictions in reported biological activity data for halogenated pyrazole-carboxylic acids?

- Methodological Answer :

- Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution and agar diffusion methods to rule out false positives.

- SAR Analysis : Compare substituent effects; e.g., replacing bromine with chlorine in 3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid alters binding affinity to bacterial enzymes .

Q. How do electronic effects of the 2-bromo-4-fluorophenyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Buchwald-Hartwig Amination : The bromine atom serves as a leaving group for Pd-catalyzed coupling, while the fluorine stabilizes intermediates via electron-withdrawing effects.

- DFT Calculations : Predict reaction pathways by modeling charge distribution on the pyrazole ring and phenyl group. Studies on 1-(2-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid support this approach .

Key Recommendations for Researchers

- Synthetic Optimization : Screen Lewis acids (e.g., ZnCl) to improve cyclization efficiency .

- Biological Profiling : Use 3D tumor spheroid models to evaluate anticancer potential, as seen in studies on pyrazole derivatives .

- Computational Modeling : Leverage docking studies with bacterial FabH enzymes to rationalize antimicrobial SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.